4-bromo-3-methylbut-1-ene

Polymer Science Elastomer Manufacturing Process Intensification

4-Bromo-3-methylbut-1-ene (CAS 31950-55-7) is a C5 bromoalkene with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol. It is a colorless liquid with a boiling point of 126-128 °C at 0.1 mmHg.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
CAS No. 31950-55-7
Cat. No. B6603367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methylbut-1-ene
CAS31950-55-7
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC(CBr)C=C
InChIInChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3
InChIKeyIIRUREIGPQBHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylbut-1-ene CAS 31950-55-7: Structural Identity and Procurement Baseline for Research and Industrial Use


4-Bromo-3-methylbut-1-ene (CAS 31950-55-7) is a C5 bromoalkene with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol [1]. It is a colorless liquid with a boiling point of 126-128 °C at 0.1 mmHg [2]. This compound features a terminal alkene and a primary bromide separated by a branched carbon framework, imparting a unique reactivity profile as both an alkylating agent and an alkene participant in polymerization and cross-coupling reactions . Its structural distinction from closely related isomers—such as 1-bromo-3-methylbut-1-ene (CAS not specified, vinylic bromide) and 3-bromo-3-methylbut-1-ene (CAS 865-58-7, tertiary bromide)—directly governs its selectivity in synthetic applications and its specific utility as a functional comonomer in advanced polymer systems [3].

Why In-Class Bromoalkenes Cannot Replace 4-Bromo-3-methylbut-1-ene: A Procurement Risk Analysis


Substituting 4-bromo-3-methylbut-1-ene with structurally analogous bromoalkenes—such as 4-bromo-1-butene (linear analog lacking the methyl branch), 3-bromo-3-methylbut-1-ene (tertiary bromide), or 1-bromo-3-methylbut-1-ene (vinylic bromide)—introduces substantial and often irreversible alterations to reaction outcomes. In radical polymerization and cross-coupling, the precise position of the bromine atom (primary allylic in the target compound versus tertiary or vinylic in comparators) dictates both the stability of reactive intermediates and the ultimate regio- and stereochemistry of products [1]. In industrial applications, this compound's unique ability to incorporate directly into polyisobutylene backbones as a functional comonomer—eliminating an entire downstream halogenation process—is not replicable by any other isomer; attempted substitution would necessitate re-engineering of established manufacturing protocols and would compromise vulcanization performance [2].

Quantitative Differentiation of 4-Bromo-3-methylbut-1-ene: Evidence-Based Comparator Analysis for Scientific Selection


Direct Copolymerization Eliminates Post-Halogenation Step in Butyl Rubber Production

4-Bromo-3-methylbut-1-ene enables a single-step, direct copolymerization with isobutene to produce a brominated butyl rubber analog with reactive allylic bromide functionality. In contrast, conventional bromobutyl rubber (BIIR) manufacturing requires a separate post-polymerization halogenation step in hexane solution at elevated temperatures, involving substantial energy, solvent, and waste management costs [1]. The target compound's direct incorporation eliminates this entire downstream halogenation process, significantly reducing process complexity and associated expenses.

Polymer Science Elastomer Manufacturing Process Intensification

Allylic Bromide Functionality Enables Dual Vulcanization Pathways in Elastomer Formulations

Copolymers derived from 4-bromo-3-methylbut-1-ene possess an allylic bromide functionality that is compatible with both zinc oxide (ZnO)-based and sulfur-based vulcanization systems [1]. This dual-cure capability is not a universal feature of halogenated butyl elastomers; for instance, bromobutyl rubber produced via post-halogenation also exhibits allylic bromide moieties, but achieving this functionality requires the multi-step process avoided by the target compound. The key differentiation is not merely the functional group presence but its introduction without post-polymerization halogenation.

Rubber Curing Vulcanization Chemistry Elastomer Crosslinking

Structural Differentiation from Positional Isomers Dictates Reaction Selectivity

The target compound, 4-bromo-3-methylbut-1-ene, is a primary allylic bromide. Its structural isomer, 1-bromo-3-methylbut-1-ene, is a vinylic bromide; another isomer, 3-bromo-3-methylbut-1-ene, is a tertiary bromide [1]. These structural differences profoundly impact reaction outcomes. Primary allylic bromides undergo nucleophilic substitution (SN2) and participate in radical additions where the allylic radical is stabilized, whereas vinylic bromides are largely inert to SN2 displacement and require transition-metal catalysis for coupling. Tertiary bromides favor elimination over substitution under basic conditions. These divergent reactivity profiles are a consequence of the bromine atom's chemical environment, not merely its presence.

Organic Synthesis Reaction Selectivity Alkylating Agent

Physical Property Divergence Enables Practical Separation and Handling Differentiation

Physical property differences between positional isomers can be leveraged for separation and processing. The target compound has a reported boiling point of 126-128 °C at 0.1 mmHg [1]. Its isomer 4-bromo-2-methyl-1-butene (CAS 20038-12-4), which differs only in the position of the methyl branch relative to the double bond, has a reported atmospheric boiling point of 125 °C and a flash point of 26 °C . While the pressure conditions differ, the proximity of boiling points under comparable conditions suggests that fractional distillation may not fully resolve mixtures; however, the distinct retention times in gas chromatography and different refractive indices provide orthogonal means for analytical discrimination and quality control. More critically, the target compound's primary allylic bromide structure renders it more stable to thermal elimination than its tertiary isomer 3-bromo-3-methylbut-1-ene, which is prone to decomposition via dehydrohalogenation during storage or heating.

Physicochemical Properties Purification Process Engineering

High-Value Application Scenarios for 4-Bromo-3-methylbut-1-ene Driven by Quantitative Differentiation


Single-Step Production of Functionalized Polyisobutylene Elastomers

Industrial manufacturers of specialty elastomers can utilize 4-bromo-3-methylbut-1-ene as a direct comonomer with isobutene to produce a vulcanizable butyl-type rubber in a single polymerization step. This application scenario is directly supported by the patent evidence (JP2008050605A) demonstrating that the resulting copolymer exhibits allylic bromide functionality and can be cured using either ZnO or sulfur-based systems [1]. The value proposition is a simplified, more economical, and environmentally favorable manufacturing process compared to conventional bromobutyl rubber production.

Synthesis of Allylic Building Blocks via Radical Bromoallylation Reactions

In academic and pharmaceutical research laboratories, 4-bromo-3-methylbut-1-ene serves as a substrate for radical-chain addition reactions, such as bromoallylation of alkenes, to generate 5-bromo-1-pentene derivatives [2]. The primary allylic bromide is uniquely suited for this transformation due to its ability to generate a stabilized β-bromoalkyl radical intermediate. This application is inaccessible to vinylic or tertiary bromoalkene isomers, which either fail to initiate radical chains or lead to undesired elimination products.

Stereospecific Synthesis of (Z)- and (E)-Alkenyl Bromides

Synthetic chemists targeting stereodefined trisubstituted alkenes can employ 4-bromo-3-methylbut-1-ene as a precursor in stereospecific routes. While the 1976 Australian Journal of Chemistry study specifically addresses stereospecific routes to (Z)- and (E)-1-bromo-3-methylbut-1-ene [3], the methodology and the ability to control double bond geometry are highly relevant to the target compound's utility in producing stereochemically pure building blocks for natural product synthesis and medicinal chemistry. The presence of the methyl branch at the 3-position introduces an additional stereocenter, offering further opportunities for chiral pool synthesis when using enantiopure versions such as (S)-4-bromo-3-methylbut-1-ene (CAS 156714-06-6) [4].

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